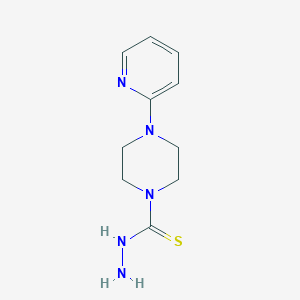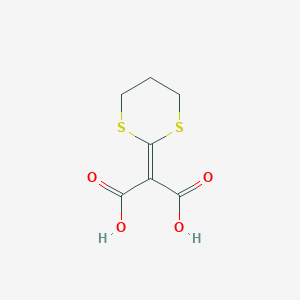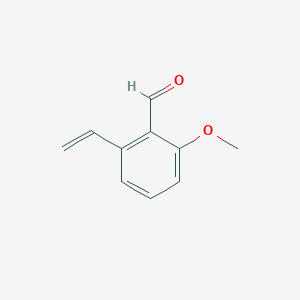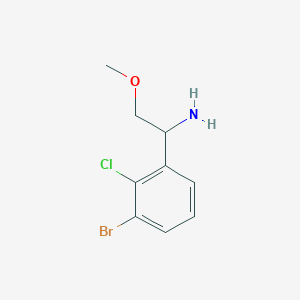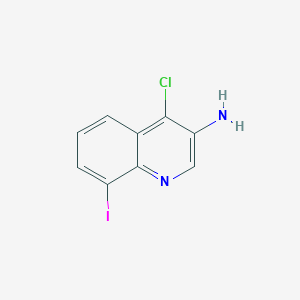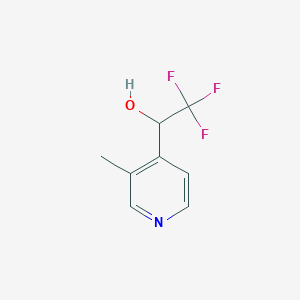![molecular formula C13H22N2O3 B12970704 (S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)
(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (5-oxo-4-azaspiro[26]nonan-6-yl)carbamate is a spirocyclic compound that features a unique structural motif
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route starts with the condensation of a suitable amine with a ketone to form the spirocyclic intermediate. This intermediate is then reacted with tert-butyl chloroformate to introduce the carbamate group. The reaction conditions often involve the use of a base such as triethylamine to facilitate the formation of the carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol. Substitution reactions can result in a variety of substituted carbamates.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Biology: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industry: The compound is explored for its potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of (S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure may play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-oxa-6-azaspiro[3.3]heptane
- 2-oxa-7-azaspiro[3.5]nonane
- 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane
Uniqueness
(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate is unique due to its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H22N2O3 |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
tert-butyl N-[(6S)-5-oxo-4-azaspiro[2.6]nonan-6-yl]carbamate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)14-9-5-4-6-13(7-8-13)15-10(9)16/h9H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1 |
Clave InChI |
ZDSPDSBXDODGRI-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CCCC2(CC2)NC1=O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC2(CC2)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


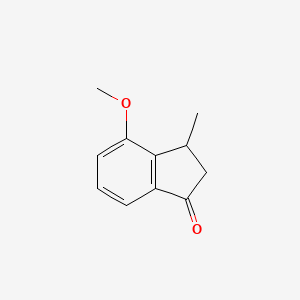
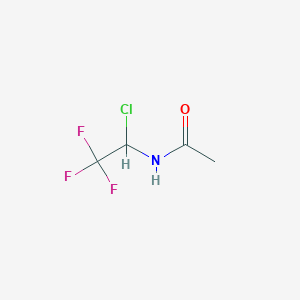
![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
